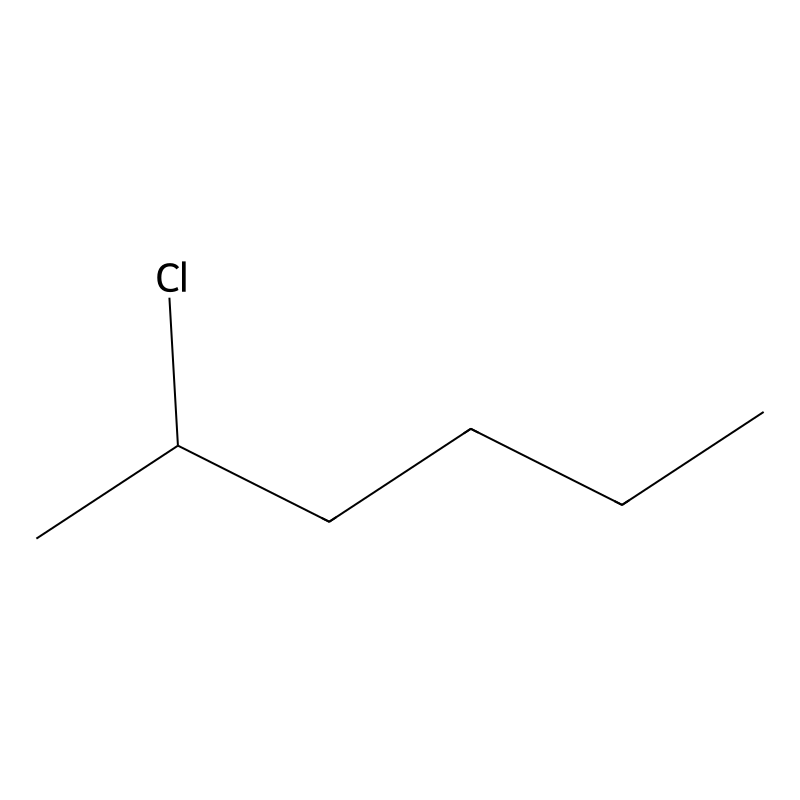

2-Chlorohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chlorohexane is an organochlorine compound with the molecular formula and a molecular weight of 120.62 g/mol. It is classified as a secondary alkyl halide, specifically a chlorinated derivative of hexane, where the chlorine atom is attached to the second carbon atom in the chain. This structure can be represented as CH₃-CHCl-CH₂-CH₂-CH₂-CH₃. The compound is also known by other names such as 2-hexyl chloride and has the CAS Registry Number 638-28-8 .

- Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution with various nucleophiles, such as hydroxide ions, leading to the formation of alcohols. For instance, when reacted with alcoholic potassium hydroxide, it yields diastereomeric products .

- Elimination Reactions: Under certain conditions, it can also undergo elimination reactions to form alkenes. The reaction with strong bases like sodium ethoxide can lead to the formation of hexene .

- Reaction with Grignard Reagents: 2-Chlorohexane can react with Grignard reagents to produce secondary alcohols upon hydrolysis.

The biological activity of 2-chlorohexane is not extensively documented, but like many chlorinated hydrocarbons, it may exhibit toxicity to aquatic life and could have potential effects on human health if exposure occurs through inhalation or skin contact. Its role in biological systems is primarily as a solvent or reagent rather than a biologically active compound .

2-Chlorohexane can be synthesized through several methods:

- Halogenation of Hexane: Chlorination of hexane using chlorine gas in the presence of ultraviolet light can yield a mixture of chlorinated products, from which 2-chlorohexane can be isolated.

- Substitution Reactions: It can also be produced by reacting hexanol with thionyl chloride or phosphorus trichloride, which replaces the hydroxyl group with a chlorine atom .

Studies on the interactions of 2-chlorohexane primarily focus on its reactivity with nucleophiles and electrophiles. Its behavior in substitution and elimination reactions has been analyzed to understand its potential applications in synthetic organic chemistry. Additionally, its environmental impact has been assessed due to its chlorinated nature, which may lead to bioaccumulation and toxicity .

Several compounds are structurally similar to 2-chlorohexane, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chlorohexane | C₆H₁₃Cl | Chlorine at the first carbon; primary alkyl halide |

| 3-Chlorohexane | C₆H₁₃Cl | Chlorine at the third carbon; secondary alkyl halide |

| 2-Bromohexane | C₆H₁₃Br | Bromine instead of chlorine; similar reactivity |

| 2-Iodohexane | C₆H₁₃I | Iodine instead of chlorine; more reactive due to weaker C-I bond |

Uniqueness of 2-Chlorohexane: The positioning of the chlorine atom at the second carbon makes it a secondary alkyl halide, which influences its reactivity patterns compared to primary and tertiary alkyl halides. This unique placement allows it to engage effectively in both substitution and elimination reactions while providing distinct stereochemical outcomes .

Reaction Mechanism and Radical Stability

The free radical chlorination of n-hexane represents one of the most fundamental approaches for synthesizing 2-chlorohexane through direct halogenation of the parent hydrocarbon [1]. This process involves the substitution of a hydrogen atom in hexane with a chlorine atom through a well-characterized radical chain mechanism [1] [2]. The reaction typically requires the presence of ultraviolet light or heat to initiate the free radical chlorination process [1].

The radical chain mechanism consists of three distinct phases: initiation, propagation, and termination [2]. During the initiation step, molecular chlorine undergoes homolytic cleavage to generate two chlorine radicals, which requires external energy input through light or heat [2]. The bond dissociation energy of the chlorine-chlorine bond facilitates this initial step under appropriate conditions [3].

The propagation steps involve two sequential reactions that maintain the radical chain process [2]. In the first propagation step, a chlorine radical abstracts a hydrogen atom from hexane, forming hydrogen chloride and generating a hexyl radical [2]. This step is endothermic and requires approximately 2 kilocalories per mole of energy [2]. The second propagation step involves the reaction of the hexyl radical with molecular chlorine, forming the chlorinated product and regenerating a chlorine radical to continue the chain reaction [2]. This second step is highly exothermic, releasing approximately 27 kilocalories per mole [2].

The stability of carbon radicals follows the established order: tertiary radicals exhibit the highest stability, followed by secondary radicals, primary radicals, and methyl radicals [4] [5]. This stability trend directly influences the regioselectivity of the chlorination reaction [4]. The enhanced stability of secondary radicals compared to primary radicals results from hyperconjugation effects, where electron density from adjacent carbon-hydrogen or carbon-carbon sigma bonds overlaps with the half-filled p-orbital of the carbon radical [4].

Bond dissociation energy data provides quantitative insight into radical stability relationships [4]. Primary carbon-hydrogen bonds possess dissociation energies of approximately 101 kilocalories per mole, while secondary carbon-hydrogen bonds require only 96 kilocalories per mole for homolytic cleavage [6] [4]. This 5 kilocalorie per mole difference directly correlates with the greater stability of secondary radicals relative to primary radicals [4].

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| Primary C-H | 101 | 423 |

| Secondary C-H | 96 | 402 |

| Tertiary C-H | 93 | 389 |

Regioselectivity Challenges and Byproduct Formation

The free radical chlorination of hexane presents significant regioselectivity challenges due to the presence of multiple hydrogen atoms at different positions along the carbon chain [7] [8]. Hexane contains two primary carbons at the terminal positions and four secondary carbons in the middle positions, leading to the formation of multiple monochlorinated products [7].

The total number of monochloro derivatives produced from the free radical chlorination of hexane, including stereoisomers, is five distinct compounds [7]. These products include 1-chlorohexane from chlorination at the primary positions, 2-chlorohexane and 3-chlorohexane from chlorination at the secondary positions [7]. The formation of 2-chlorohexane and 3-chlorohexane introduces chiral centers, resulting in the production of stereoisomeric pairs [7].

Chlorination selectivity demonstrates a preference for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds by a factor of approximately 3.6 to 1 [8]. This selectivity ratio reflects the relatively early transition state character of the chlorination reaction, where the transition state more closely resembles the reactants rather than the products [8]. The moderate selectivity observed in chlorination contrasts sharply with bromination, which exhibits much higher selectivity ratios due to its late transition state character [8].

The regioselectivity of radical halogenation correlates directly with the stability of the radical intermediates formed during the reaction [9]. The site of halogenation corresponds to the position that generates the most stable radical in the alkane molecule [9]. Generally, the most highly substituted position undergoes preferential halogenation, although other factors such as resonance and inductive effects can influence the regiochemical outcome [9].

Industrial production methods address regioselectivity challenges through careful control of reaction conditions . The reaction is carried out in a controlled environment to optimize the selective substitution at the second carbon position . Specific temperature and pressure conditions are maintained to maximize the yield of 2-chlorohexane while minimizing the formation of unwanted isomers .

| Halogenation Type | Secondary/Primary Selectivity Ratio | Tertiary/Primary Selectivity Ratio | Transition State Character |

|---|---|---|---|

| Chlorination | 3.6 | 5.0 | Early (reactant-like) |

| Bromination | 97 | 1640 | Late (product-like) |

Nucleophilic Substitution Using Hexan-2-ol

Acid-Catalyzed SN1 Reaction Pathways

The conversion of hexan-2-ol to 2-chlorohexane through nucleophilic substitution represents a highly selective synthetic approach [11]. This transformation typically proceeds through an SN1 mechanism when conducted under acidic conditions with appropriate chloride sources [12] [13]. The reaction involves the replacement of the hydroxyl group in hexan-2-ol with a chlorine atom through a carbocation intermediate [12].

The SN1 reaction mechanism consists of two primary steps following an initial protonation event [13] [14]. In the first step, the hydroxyl group of hexan-2-ol undergoes protonation by the acid catalyst, converting the poor leaving group (hydroxide) into a better leaving group (water) [13]. The subsequent ionization step involves the departure of water to form a secondary carbocation intermediate [13] [14]. This step represents the rate-determining step of the reaction and follows first-order kinetics [12].

The formation of the secondary carbocation intermediate is crucial for the success of this synthetic route [15]. Secondary carbocations possess moderate stability due to hyperconjugation effects from adjacent alkyl groups [15]. The electron-donating nature of alkyl substituents helps stabilize the electron-deficient carbocation center through inductive effects and hyperconjugation [15]. This stabilization makes secondary carbocations viable intermediates for SN1 reactions, although they are less stable than tertiary carbocations [15].

The final step involves nucleophilic attack by the chloride anion on the carbocation intermediate [13] [14]. Due to the planar geometry of the carbocation, nucleophilic attack can occur from either face, leading to a mixture of stereoisomers [12]. However, the reaction typically shows some preference for inversion of configuration due to the shielding effect of the departing water molecule [12].

Concentrated hydrochloric acid serves as both the acid catalyst and the chloride source in this transformation [13]. The high concentration of chloride ions favors the substitution pathway over potential elimination reactions [13]. The chloride anion exhibits superior nucleophilicity compared to water, making it the preferred nucleophile for attack on the carbocation intermediate [13].

Solvent Effects on Reaction Kinetics

Solvent selection plays a critical role in determining the kinetics and selectivity of SN1 reactions involving hexan-2-ol [16] [17]. Polar protic solvents strongly favor the SN1 mechanism by stabilizing both the developing carbocation and the departing nucleofuge through solvation effects [17]. The ability of protic solvents to form hydrogen bonds with ionic species significantly influences reaction rates [17].

Polar protic solvents such as water, alcohols, and carboxylic acids provide excellent solvation for carbocation intermediates [18] [17]. The high dielectric constant of these solvents helps stabilize the charge separation that develops during the ionization step [17]. Additionally, the hydrogen bonding capability of protic solvents stabilizes the departing leaving group, further facilitating the ionization process [17].

The rate of SN1 reactions shows a strong dependence on solvent polarity and hydrogen bonding ability [16]. Solvents with higher dielectric constants and greater hydrogen bonding capacity accelerate SN1 reactions by lowering the activation energy for carbocation formation [16]. This solvent effect contrasts sharply with SN2 reactions, which are typically favored by polar aprotic solvents [19].

Mixed solvent systems can provide fine-tuning of reaction conditions for optimal selectivity [16]. The composition of solvent mixtures affects both the rate and mechanism of nucleophilic substitution reactions [16]. Changes in solvent composition can lead to mechanistic switches between SN1 and SN2 pathways, depending on the specific substrate and nucleophile involved [16].

Temperature effects interact with solvent properties to influence reaction kinetics [20]. Higher temperatures generally favor SN1 reactions by providing the thermal energy necessary for carbocation formation [20]. However, elevated temperatures can also promote competing elimination reactions, requiring careful optimization of reaction conditions [20].

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | First order (unimolecular) | Second order (bimolecular) |

| Stereochemistry | Racemization (some inversion) | Complete inversion |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Nucleophile Strength | Independent of nucleophile | Strong nucleophiles required |

| Solvent Effect | Favored by protic solvents | Favored by aprotic solvents |

Hydrohalogenation of 1-Hexene

Markovnikov Orientation in Addition Reactions

The hydrohalogenation of 1-hexene with hydrogen chloride provides an alternative synthetic route to 2-chlorohexane through alkene addition chemistry [21] [22]. This reaction follows Markovnikov's rule, which predicts that the hydrogen atom from the hydrogen halide will add to the carbon of the alkene bearing the greater number of hydrogen substituents [22]. Consequently, the halogen atom becomes attached to the more substituted carbon of the double bond [22].

Markovnikov's rule can be understood mechanistically through the formation of carbocation intermediates during the addition process [22]. The addition of hydrogen chloride to alkenes proceeds through a two-step mechanism involving initial protonation of the double bond followed by nucleophilic attack by the halide anion [22]. The regioselectivity of this reaction is determined by the relative stability of the possible carbocation intermediates [22].

In the case of 1-hexene, protonation can theoretically occur at either carbon of the double bond [22]. However, protonation at the terminal carbon (carbon-1) leads to the formation of a secondary carbocation at carbon-2, while protonation at carbon-2 would generate a primary carbocation at carbon-1 [22]. The significantly greater stability of secondary carbocations compared to primary carbocations drives the regioselectivity toward formation of the secondary carbocation intermediate [15].

The mechanism begins with the approach of the hydrogen chloride molecule to the electron-rich double bond of 1-hexene [21]. The π-electrons of the alkene act as a nucleophile, attacking the partially positive hydrogen atom of hydrogen chloride [21]. This interaction causes the hydrogen-chlorine bond to break heterolytically, with the bonding electrons remaining with the chlorine atom [21].

The resulting carbocation intermediate adopts a trigonal planar geometry, making it susceptible to nucleophilic attack from either face [21]. The chloride anion, generated from the initial protonation step, rapidly attacks the carbocation to form the final product [21]. This rapid second step ensures that the overall reaction proceeds efficiently under appropriate conditions [21].

Carbocation Stability Considerations

The stability of carbocation intermediates represents the key factor determining the success and selectivity of hydrohalogenation reactions [15] [23]. Carbocations are electron-deficient species characterized by a positively charged carbon center with an empty p-orbital [15]. The inherent instability of these intermediates necessitates rapid reaction with available nucleophiles to achieve product formation [15].

Carbocation stability follows a well-established order based on the degree of substitution: tertiary carbocations exhibit the highest stability, followed by secondary carbocations, primary carbocations, and methyl carbocations [15] [5]. This stability trend results from the electron-donating effects of alkyl substituents through hyperconjugation and inductive effects [15]. The interaction between filled carbon-hydrogen or carbon-carbon sigma orbitals with the empty p-orbital of the carbocation provides stabilization through orbital overlap [15].

In the hydrohalogenation of 1-hexene, the formation of a secondary carbocation at the 2-position represents the most favorable pathway [15]. This secondary carbocation benefits from hyperconjugation with two adjacent alkyl groups, providing sufficient stability for the reaction to proceed efficiently [15]. The alternative primary carbocation would possess significantly less stability due to the presence of only one adjacent alkyl group [15].

Carbocation rearrangements represent a potential complication in hydrohalogenation reactions [23]. If a more stable carbocation can be formed through hydride or alkyl shifts, these rearrangements may occur rapidly [23]. However, in the case of 1-hexene hydrohalogenation leading to 2-chlorohexane, the initially formed secondary carbocation is already reasonably stable and does not have access to more stable tertiary positions through simple rearrangements [23].

The lifetime of carbocation intermediates depends strongly on reaction conditions and the availability of nucleophiles [14]. In the presence of high concentrations of chloride ions, the carbocation intermediate is rapidly trapped before significant rearrangement can occur [14]. This rapid trapping ensures high yields of the desired 2-chlorohexane product while minimizing the formation of rearranged byproducts [14].

| Radical Type | Relative Stability | Stabilization Factors |

|---|---|---|

| Tertiary (3°) | Most stable | Hyperconjugation from 3 alkyl groups |

| Secondary (2°) | Moderately stable | Hyperconjugation from 2 alkyl groups |

| Primary (1°) | Less stable | Hyperconjugation from 1 alkyl group |

| Methyl | Least stable | No alkyl groups |

Phase Transition Temperatures (Melting/Boiling Points)

2-Chlorohexane exhibits distinctive phase transition characteristics that reflect its molecular structure and intermolecular interactions. The melting point of 2-chlorohexane has been estimated at -35.1°C [1], indicating its liquid state at ambient conditions. This relatively low melting point is consistent with the weak intermolecular forces typical of alkyl halides, where van der Waals forces and dipole-dipole interactions dominate the crystal lattice energy.

The boiling point of 2-chlorohexane is well-established at 122°C [1] [2] [3], representing the temperature at which the vapor pressure equals atmospheric pressure. Multiple sources confirm this value, with slight variations reported between 122°C and 125°C [4], reflecting experimental uncertainties and measurement conditions. The boiling point demonstrates the moderate volatility of this compound, positioning it between more volatile primary alkyl halides and less volatile larger molecules.

Critical temperature and pressure values provide insight into the compound's behavior under extreme conditions. The critical temperature has been calculated as 550.01 K (276.86°C) using the Joback method [5], while the critical pressure is estimated at 3009.03 kPa [5]. These parameters are essential for understanding the compound's phase behavior in industrial processes and high-temperature applications.

Vapor Pressure and Evaporation Dynamics

The vapor pressure characteristics of 2-chlorohexane demonstrate temperature-dependent behavior consistent with the Antoine equation relationship. At 25°C (298.15 K), the vapor pressure is reported as 1.33 kPa [5], indicating moderate volatility under standard conditions. This value corresponds to approximately 10.0 mmHg, classifying 2-chlorohexane as a moderately volatile organic compound.

Temperature-dependent vapor pressure data reveal that at 349.5 K, the vapor pressure increases significantly to 40.90 kPa [5], demonstrating the exponential relationship between temperature and vapor pressure. The Antoine equation parameters for 2-chlorohexane have been determined as: ln(Pvp) = 14.88 - 3606.11/(T - 51.56), where Pvp is in kPa and T is in Kelvin [5].

The enthalpy of vaporization provides thermodynamic insight into the energy required for phase transition. For 2-chlorohexane, this value is 43.82 ± 0.06 kJ/mol [5], reflecting the strength of intermolecular forces in the liquid phase. This relatively moderate enthalpy of vaporization compared to alcohols or acids indicates weaker hydrogen bonding capabilities while being higher than simple hydrocarbons due to the polar carbon-chlorine bond.

Evaporation dynamics studies indicate that 2-chlorohexane exhibits rapid evaporation rates under normal ventilation conditions. In controlled laboratory environments with air velocities of 0.2 m/s, the estimated evaporation time for a thin film (0.2 mm thickness) ranges from 2-4 minutes [6], making it suitable for applications requiring controlled volatility.

Solubility Behavior in Organic Matrices

The solubility profile of 2-chlorohexane reflects its moderate polarity and secondary alkyl halide structure. The compound demonstrates limited water solubility, with a calculated log₁₀WS value of -2.60 [5] [7], corresponding to approximately 0.25% w/w at standard conditions. This low aqueous solubility is attributed to the predominantly hydrophobic alkyl chain and the moderate polarity of the carbon-chlorine bond.

2-Chlorohexane exhibits excellent solubility in organic solvents, demonstrating high miscibility with ethanol, diethyl ether, and acetone [8] [9] [10]. This broad solubility profile makes it an effective solvent for organic synthesis applications and intermediate preparation. The compound shows particular compatibility with moderately polar solvents such as dichloromethane and chloroform [11], where similar polarity facilitates miscibility.

The octanol-water partition coefficient (log P) has been calculated as 2.804 [5] [7], indicating a strong preference for organic phases over aqueous phases. This high partition coefficient suggests excellent membrane permeability and potential bioaccumulation properties. The moderate polarity of 2-chlorohexane, arising from the carbon-chlorine dipole moment, enables it to dissolve both polar and nonpolar organic compounds effectively.

Solubility behavior in various organic matrices follows established polarity principles. The compound demonstrates complete miscibility with nonpolar solvents such as hexane and heptane [8], while maintaining good solubility in polar aprotic solvents like acetone and acetonitrile. This versatile solubility profile makes 2-chlorohexane valuable in extraction processes and organic synthesis applications.

Density and Refractive Index Correlations

The density of 2-chlorohexane at 20°C has been measured as 0.869 g/mL [4], with alternative values reported between 0.87-0.879 g/mL [1] [13]. This density value reflects the molecular packing efficiency and the contribution of the chlorine atom to the overall molecular weight. The density is significantly higher than the corresponding hexane (0.659 g/mL) due to the substitution of hydrogen with the heavier chlorine atom.

The refractive index of 2-chlorohexane provides important optical characterization data. The nD²⁰ value has been consistently reported as 1.414-1.417 [1] [4] [13], indicating the compound's ability to bend light upon transmission. This refractive index value is intermediate between that of simple alkanes and more polar organic compounds, reflecting the moderate polarity introduced by the chlorine substituent.

Molecular volume calculations yield a value of 138.8 mL/mol [4], providing insight into the molecular packing and intermolecular space requirements. This parameter is crucial for understanding the compound's behavior in solution and its interaction with other molecules. The molecular refractive power has been calculated as 34.70 mL/mol [4], directly correlating with the refractive index and providing additional structural characterization.

The dipole moment of 2-chlorohexane is 2.11 D [4], confirming the polar nature of the carbon-chlorine bond. This significant dipole moment influences the compound's solubility behavior, intermolecular interactions, and reactivity patterns. The dipole moment is oriented along the C-Cl bond, creating a permanent charge separation that affects the compound's physical and chemical properties.

Reactivity Profile with Common Laboratory Reagents

2-Chlorohexane demonstrates characteristic reactivity patterns typical of secondary alkyl halides, participating in both nucleophilic substitution and elimination reactions depending on reaction conditions and reagent choice. The compound's reactivity profile is dominated by its ability to undergo SN2 and E2 mechanisms, with reaction pathways determined by factors such as nucleophile strength, basicity, and steric hindrance.

Reaction with sodium hydroxide (NaOH) represents a classic example of competitive substitution and elimination pathways [14] [15]. Under aqueous conditions with moderate heating, 2-chlorohexane undergoes nucleophilic substitution to form hexan-2-ol, while under more forcing conditions with alcoholic base, elimination predominates to yield 2-hexene. The reaction mechanism involves either SN2 attack at the carbon bearing the chlorine (substitution) or E2 elimination involving abstraction of a β-hydrogen [16] [17].

Sodium ethoxide (NaOCH₂CH₃) in ethanol favors elimination reactions due to its bulky structure and strong basicity . The E2 mechanism proceeds through antiperiplanar alignment of the leaving group (chlorine) and the β-hydrogen, resulting in formation of alkenes. The major product typically follows Zaitsev's rule, favoring the more substituted alkene (2-hexene) over the less substituted isomer (1-hexene).

Cyanide ion (CN⁻) demonstrates strong nucleophilic character toward 2-chlorohexane, predominantly following the SN2 mechanism [18] [19]. The reaction proceeds through backside attack of the cyanide ion on the carbon bearing the chlorine, resulting in inversion of configuration when stereochemistry is considered. This reaction is particularly valuable in synthetic organic chemistry for introducing the nitrile functional group.

The reactivity of 2-chlorohexane with various nucleophiles follows predictable patterns based on nucleophile strength and reaction conditions. Strong nucleophiles such as alkoxides, amines, and phosphines readily displace the chlorine atom through SN2 mechanisms . The reaction rates are influenced by steric factors, with 2-chlorohexane showing intermediate reactivity between primary (faster) and tertiary (slower) alkyl halides.

Under acidic conditions, 2-chlorohexane can undergo elimination reactions through E1 mechanisms, particularly at elevated temperatures. The reaction involves initial ionization to form a carbocation intermediate, followed by loss of a proton to form the alkene product. However, this pathway is less favored for secondary alkyl halides compared to tertiary systems due to the lower stability of secondary carbocations.

The compound's reactivity with metal hydrides such as lithium aluminum hydride (LiAlH₄) results in reduction to the corresponding alkane (hexane). This reaction proceeds through a radical mechanism involving electron transfer and hydrogen atom abstraction, demonstrating the compound's susceptibility to single-electron processes under appropriate conditions.

Photochemical and radical-mediated reactions represent additional reactivity pathways for 2-chlorohexane. Under UV irradiation, the compound can undergo homolytic cleavage of the C-Cl bond, generating alkyl radicals that participate in various radical chain processes. These reactions are particularly relevant in atmospheric chemistry and environmental degradation processes.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable;Irritant